molecular formula C22H18N2 B14466005 2,5,6-Triphenyl-2,3-dihydropyrazine CAS No. 66042-89-5

2,5,6-Triphenyl-2,3-dihydropyrazine

Cat. No.: B14466005
CAS No.: 66042-89-5
M. Wt: 310.4 g/mol
InChI Key: SZODCSUDEMDLMS-UHFFFAOYSA-N
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Description

2,5,6-Triphenyl-2,3-dihydropyrazine is a heterocyclic compound characterized by a pyrazine ring with three phenyl groups attached at positions 2, 5, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Triphenyl-2,3-dihydropyrazine typically involves the condensation of diketones and diamines. One common method is the reaction of benzoin with dimethyl 3-oxopentanedioate in the presence of ammonium acetate, followed by hydrolysis and decarboxylation . Another approach involves the reaction of ethyl (3-benzoyl-4,5-diphenyl-1H-pyrrol-2-yl)acetate with hydrazine hydrate .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Triphenyl-2,3-dihydropyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can yield dihydropyrazine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Pyrazine derivatives with altered oxidation states.

    Reduction: Dihydropyrazine derivatives with varying degrees of hydrogenation.

    Substitution: Halogenated phenyl derivatives and other substituted products.

Scientific Research Applications

2,5,6-Triphenyl-2,3-dihydropyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,6-Triphenyl-2,3-dihydropyrazine involves its interaction with molecular targets such as enzymes and DNA. The compound’s structure allows it to participate in electron transfer reactions, leading to the generation of reactive oxygen species and subsequent biological effects . These interactions can result in DNA strand breakage and inhibition of specific enzymes, contributing to its potential therapeutic properties.

Comparison with Similar Compounds

Uniqueness: 2,5,6-Triphenyl-2,3-dihydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

66042-89-5

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

IUPAC Name

2,5,6-triphenyl-2,3-dihydropyrazine

InChI

InChI=1S/C22H18N2/c1-4-10-17(11-5-1)20-16-23-21(18-12-6-2-7-13-18)22(24-20)19-14-8-3-9-15-19/h1-15,20H,16H2

InChI Key

SZODCSUDEMDLMS-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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